molecular formula C27H23NO7 B11278555 Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Cat. No.: B11278555
M. Wt: 473.5 g/mol
InChI Key: SWTWSENUBBDRMU-UHFFFAOYSA-N
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Description

Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, a benzyloxy group, and a dimethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate typically involves multiple steps. One common approach is to start with the benzofuran core, which can be synthesized through the cyclization of appropriate precursors. The benzyloxy group is then introduced via a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. The ester groups can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-({[5-(methoxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
  • Dimethyl 2-({[5-(ethoxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate

Uniqueness

Dimethyl 2-({[5-(benzyloxy)-2-methyl-1-benzofuran-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

dimethyl 2-[(2-methyl-5-phenylmethoxy-1-benzofuran-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C27H23NO7/c1-16-24(21-14-19(10-12-23(21)35-16)34-15-17-7-5-4-6-8-17)25(29)28-22-13-18(26(30)32-2)9-11-20(22)27(31)33-3/h4-14H,15H2,1-3H3,(H,28,29)

InChI Key

SWTWSENUBBDRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

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